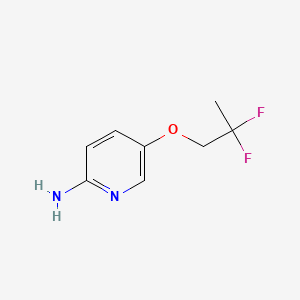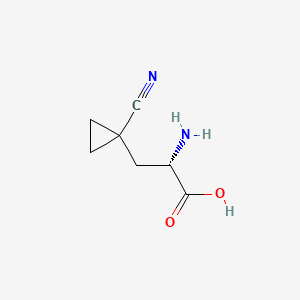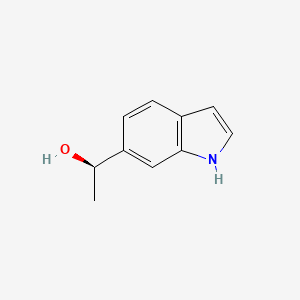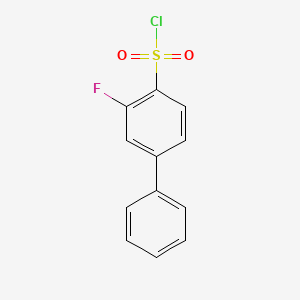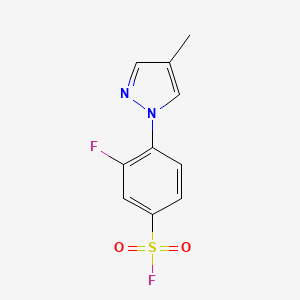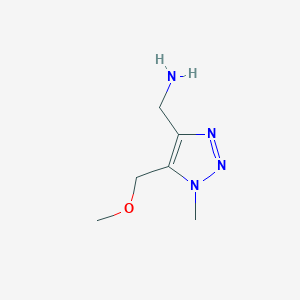
(5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the triazole ring, along with a methanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions can occur at the triazole ring or the methanamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxymethyl group.
Reduction: Reduced forms of the triazole ring or methanamine group.
Substitution: Substituted derivatives at the methoxymethyl group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties.
Diagnostics: It can be used in diagnostic assays.
Industry
Material Science: The compound can be used in the development of new materials.
Agriculture: It may be used in the formulation of agrochemicals.
作用機序
The mechanism of action of (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating biological processes.
類似化合物との比較
Similar Compounds
(5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with a pyrazole ring instead of a triazole ring.
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine: Contains an oxadiazole ring instead of a triazole ring.
Uniqueness
Structural Features: The presence of both methoxymethyl and methyl groups attached to the triazole ring makes it unique.
Reactivity: The compound’s reactivity is influenced by the triazole ring and the attached functional groups, making it distinct from similar compounds.
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
[5-(methoxymethyl)-1-methyltriazol-4-yl]methanamine |
InChI |
InChI=1S/C6H12N4O/c1-10-6(4-11-2)5(3-7)8-9-10/h3-4,7H2,1-2H3 |
InChIキー |
DPRBXRWFPAFLKL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)CN)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


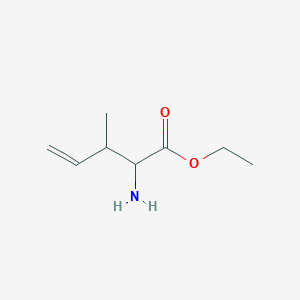
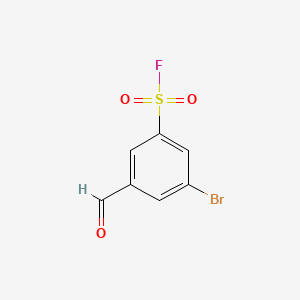
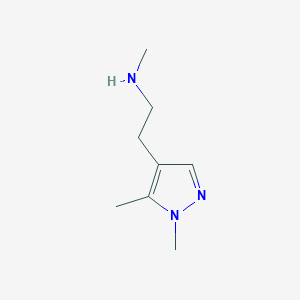
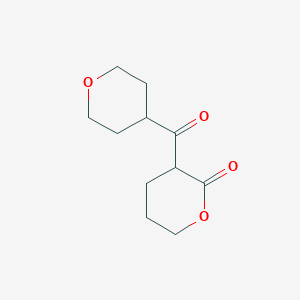
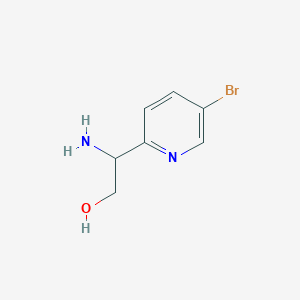
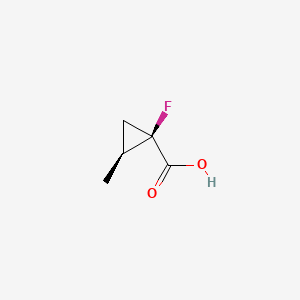
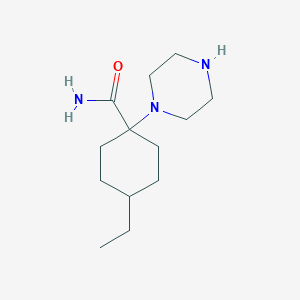
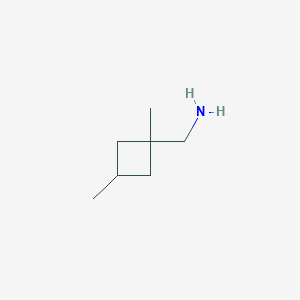
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
